5-Methylfurfuryl alcohol

Catalog No.
S1484203
CAS No.
3857-25-8
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylfurfuryl alcohol

CAS Number

3857-25-8

Product Name

5-Methylfurfuryl alcohol

IUPAC Name

(5-methylfuran-2-yl)methanol

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3

InChI Key

VOZFDEJGHQWZHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CO

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

(5-Methyl-furan-2-yl)-methanol; 2-Hydroxymethyl-5-methyl-furan; 5-Methyl-2-furyl)methanol; 5-Methylfurfuryl Alcohol;

Canonical SMILES

CC1=CC=C(O1)CO

Occurrence and Formation:

5-Methylfurfuryl alcohol (5-MFA) is a naturally occurring furan derivative found in various plant materials, including tobacco (Nicotiana tabacum) []. It can also be formed through the degradation of furfural, another furan derivative, in acidic or alcoholic environments [].

Analytical Applications:

5-MFA is a valuable compound in analytical research due to its unique chemical properties. Its distinct odor, described as sweet and caramel-like [], allows for its detection in various contexts. Additionally, its specific physical properties, such as boiling point, refractive index, and Kovats retention index, facilitate its identification using analytical techniques like gas chromatography-mass spectrometry (GC-MS) [, ]. This makes 5-MFA a helpful marker for the presence of furfural and its degradation products in various samples, including food, beverages, and environmental matrices [, ].

Potential Biomarker Applications:

Emerging research suggests that 5-MFA might have potential as a biomarker in specific contexts. Studies have shown its presence in the urine of individuals exposed to cigarette smoke []. However, further research is needed to determine the specificity and sensitivity of 5-MFA as a biomarker for cigarette smoke exposure and other potential applications.

5-Methylfurfuryl alcohol is an organic compound with the chemical formula C₆H₈O₂. It is a colorless liquid characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the 5-position. This compound is primarily derived from the hydrogenation of furfural, which is obtained from the degradation of hemicellulose in lignocellulosic biomass. The presence of both hydroxyl and methyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and biofuels .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 5-Methylfurfuryl alcohol. However, its furan ring structure might allow for interactions with enzymes or other biomolecules due to its potential for hydrogen bonding and electron donation/withdrawal properties []. Further research is needed to elucidate its potential biological activity.

The safety profile of 5-Methylfurfuryl alcohol is not extensively documented in scientific literature. However, due to the presence of the hydroxyl group, it is likely mildly irritating to skin and eyes. Following standard laboratory safety practices when handling this compound is recommended [].

  • Hydrogenation: It can be synthesized through the hydrogenation of furfural, where the carbonyl group is reduced to a hydroxymethyl group.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are important in creating fragrances and flavorings.
  • Oxidation: Under oxidative conditions, it can be converted into 5-methylfuran-2-carboxylic acid, which may have further applications in organic synthesis .

Research indicates that 5-methylfurfuryl alcohol exhibits various biological activities. For instance, it has been studied for its potential antioxidant properties and its ability to mitigate the formation of harmful compounds during food processing, particularly in coffee. Its derivatives may also interact with biological systems, raising interest in their safety and efficacy as food additives or pharmaceuticals .

The synthesis of 5-methylfurfuryl alcohol can be achieved through several methods:

  • Catalytic Hydrogenation: This is the most common method, involving the hydrogenation of furfural over catalysts such as nickel or copper at elevated temperatures and pressures.
  • Biological Synthesis: Some studies suggest that microbial fermentation processes can yield 5-methylfurfuryl alcohol from biomass sources.
  • Chemical Modification: Starting from 5-methylfuraldehyde, further reduction processes can also lead to the formation of this alcohol .

5-Methylfurfuryl alcohol has diverse applications:

  • Biofuels: It serves as a potential precursor for biofuels due to its favorable combustion properties.
  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food and beverage industries as a flavoring agent.
  • Pharmaceuticals: The compound's unique structure allows for potential applications in drug development, particularly in synthesizing new therapeutic agents .

Studies on the interactions of 5-methylfurfuryl alcohol reveal its complex behavior when exposed to various environmental conditions. Notably, it has been shown to interact with DNA, leading to concerns about its mutagenic potential. Research indicates that it may react preferentially with adenine-thymine base pairs in DNA, suggesting a need for further investigation into its safety profile in food products and pharmaceuticals .

Several compounds share structural similarities with 5-methylfurfuryl alcohol. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
Furfuryl AlcoholC₄H₆ODerived from furfural; used as a solventLacks methyl substitution
5-HydroxymethylfurfuralC₆H₆O₃Intermediate in sugar degradation; sweet flavorContains an additional hydroxymethyl group
MethylfuranC₅H₆OUsed as a fuel additive; derived from furanLacks hydroxymethyl functionality
2-MethylfuranC₅H₆OFuel precursor; derived from furfuralDifferent position of methyl group

5-Methylfurfuryl alcohol stands out due to its dual functional groups (hydroxymethyl and methyl) that enhance its reactivity and applicability compared to other similar compounds .

Early Synthesis and Identification

5-Methylfurfuryl alcohol was first synthesized through the reduction of 5-methylfurfural, a compound historically derived from rhamnose (a deoxyhexose sugar) or cellulose-based feedstocks. Early methods employed lithium aluminum hydride (LiAlH₄) for aldehyde reduction, though industrial processes later shifted toward hydrogenation using palladium catalysts.

Key Milestones:

YearDevelopmentSource
1891First synthesis of 5-methylfurfural from rhamnose
2001Patent for Pd-catalyzed reduction of 5-chloromethylfurfural to 5-methylfurfural
2023Biocatalytic routes for HMF reduction to 5-methylfurfuryl alcohol

The compound’s identification in Nicotiana tabacum (cultivated tobacco) and barrel-aged wines underscored its natural occurrence as a volatile metabolite.

Industrial Production and Scalability

Modern synthesis leverages biomass-derived 5-hydroxymethylfurfural (HMF), a platform molecule obtained via dehydration of cellulose. Hydrogenolysis of HMF yields 5-methylfurfuryl alcohol, a pivotal step in producing biofuels like 2,5-dimethylfuran (DMF).

Occurrence in Nicotiana tabacum

5-Methylfurfuryl alcohol is a minor volatile component in Nicotiana tabacum (cultivated tobacco), where it occurs at concentrations significantly lower than its precursor, 5-methylfurfural [1]. The compound forms via enzymatic reduction of 5-methylfurfural, a secondary metabolite derived from carbohydrate degradation during curing and fermentation processes [1] [6]. While its exact role in tobacco aroma remains understudied, its presence correlates with Maillard reaction products that contribute to the complexity of tobacco smoke [1].

Lignocellulosic Biomass as a Precursor Source

Lignocellulosic biomass, such as agricultural residues and hardwood, serves as a key source of 5-hydroxymethylfurfural (5-HMF), a direct precursor to 5-methylfurfuryl alcohol [6] [7]. Steam explosion pretreatment of birch and spruce biomass generates condensates containing 5-methylfurfural, which is subsequently reduced to 5-methylfurfuryl alcohol through thermal or catalytic processes [7]. For example, CSIR-IHBT developed a scalable method to produce 5-methylfurfuryl alcohol from 5-HMF derived from biomass, achieving 95% purity through simple distillation [6].

Table 1: Sources of 5-Methylfurfuryl Alcohol in Plant Biomass

SourcePrecursorKey ProcessYield/Concentration
Nicotiana tabacum5-MethylfurfuralEnzymatic reductionTrace amounts [1]
Birch/Spruce Biomass5-HMFSteam explosion & reduction [7]~10–15 mg/kg [7]
Corn Stover5-MethylfurfuralAcid hydrolysis & hydrogenation59% yield [2]

Microbial and Enzymatic Pathways in Biotransformation

NADH-Dependent Aldehyde Reductases

The yeast Saccharomyces cerevisiae employs NADH-dependent reductases, such as the YNL134C-encoded enzyme, to detoxify furan aldehydes like 5-methylfurfural into their less toxic alcohol derivatives [8]. This enzyme specifically reduces 5-methylfurfural to 5-methylfurfuryl alcohol, leveraging NADH as a cofactor [8]. Gene expression studies reveal that YNL134C is upregulated under furfural stress, mediated by transcription factors Yap1p and Msn2/4p [8].

Catalyst-Free Biosynthesis in Aqueous Media

Recent advances demonstrate catalyst-free synthesis of 5-methylfurfuryl alcohol derivatives in aqueous systems. For instance, bis(5-methylfuran-2-yl)methane (BMFM), a biodiesel precursor, forms via radical-mediated decarboxylation of 5-methylfurfuryl alcohol in the presence of water and air [2]. This method achieves an 81% yield of BMFM, bypassing traditional acid/base catalysts and aligning with green chemistry principles [2].

Table 2: Enzymatic and Microbial Pathways for 5-Methylfurfuryl Alcohol Production

Organism/SystemPathwaySubstrateYield/Conversion
Saccharomyces cerevisiaeNADH-dependent reduction [8]5-Methylfurfural70–80% [8]
Aqueous radical systemDecarboxylation & dimerization [2]5-Methylfurfuryl alcohol81% [2]
Clostridium spp.Anaerobic fermentationLignocellulosic sugarsUnder investigation

Formation in Fermented and Aged Products

Barrel-Aged Wines and Spirits

In oenology, 5-methylfurfuryl alcohol forms during the aging of wines in oak barrels, primarily through the reduction of 5-methylfurfural extracted from toasted oak [4] [5]. Its concentration dynamics are influenced by barrel size (220–1000 L) and storage duration, with smaller barrels accelerating extraction due to higher surface-area-to-volume ratios [4]. During bottle aging, 5-methylfurfuryl alcohol reacts with ethanol to form 5-methylfurfuryl ethyl ether, a stable aroma compound with a caramel-like odor [5].

Interaction with Volatile Phenols

The compound coexists with vanillin and guaiacol derivatives in aged wines, contributing to their smoky and spicy notes [4]. However, its concentration diminishes over time due to oxidative degradation and etherification, while lactones and ethyl phenols increase [4]. For example, 4-ethylguaiacol, a volatile phenol formed by Brettanomyces yeast, accumulates concurrently with 5-methylfurfuryl alcohol, creating a complex sensory profile [5].

Table 3: 5-Methylfurfuryl Alcohol in Fermented Beverages

BeverageSource of 5-MethylfurfuralMax. ConcentrationKey Factors Affecting Yield
Red Wine (Oak-aged)Toasted oak barrels [4]230 µg/L [5]Barrel size, toasting level
WhiskyCharred casksNot quantifiedCharring intensity
SherryMaillard reactionTraceAging duration

Traditional Chemical Reduction Approaches

The reduction of 5-methylfurfural to 5-methylfurfuryl alcohol represents a critical transformation in biomass-derived chemical processing. Historical approaches have relied heavily on chemical reducing agents, with lithium aluminum hydride emerging as the benchmark method for laboratory-scale synthesis. This powerful reducing agent demonstrates exceptional selectivity toward the aldehyde functional group while preserving the furan ring structure intact.

Lithium aluminum hydride operates through a nucleophilic hydride transfer mechanism, wherein the hydride ion attacks the electrophilic carbon center of the aldehyde group. The reaction proceeds through an alkoxide intermediate that is subsequently protonated during aqueous workup to yield the desired primary alcohol. Under optimized conditions using anhydrous tetrahydrofuran or diethyl ether as solvent, conversion rates exceeding 95% with selectivity greater than 95% can be achieved at ambient temperature.

The mechanistic pathway involves initial coordination of the carbonyl oxygen to the aluminum center, followed by hydride transfer from the aluminum-hydrogen bond to the carbonyl carbon. This process is facilitated by the highly polar nature of the aluminum-hydrogen bond, which renders the hydrogen atom nucleophilic in character. The reaction is typically conducted under rigorously anhydrous conditions to prevent competing hydrolysis reactions that would diminish both yield and selectivity.

Advanced Catalytic Hydrogenation Systems

Modern catalytic approaches have focused on developing more sustainable and scalable methodologies for 5-methylfurfural reduction. Palladium-based catalysts have emerged as particularly effective systems, offering excellent activity and selectivity under mild reaction conditions. Size-controlled palladium nanoparticles supported on activated carbon demonstrate remarkable performance, with polyvinylpyrrolidone acting as both a capping agent and promoter for selective aldehyde reduction.

The development of single atomic catalysts represents a breakthrough in achieving ultra-high selectivity for carbonyl reduction while minimizing undesired side reactions. Platinum single atoms supported on oxygen-defective niobium oxide demonstrate unprecedented selectivity exceeding 99% for 5-methylfurfural production from 5-hydroxymethylfurfural, with complete substrate conversion under optimized conditions. The unique electronic properties of isolated metal atoms enable precise control over reaction pathways through selective activation of specific chemical bonds.

Detailed mechanistic investigations reveal that the exceptional performance of single atomic catalysts results from the cooperative interaction between metal sites and support defects. In the case of platinum single atoms on niobium oxide, the platinum centers activate hydrogen molecules while neighboring niobium sites facilitate hydroxyl group elimination, creating a synergistic effect that drives highly selective reduction.

Electrochemical Reduction Technologies

Electrochemical approaches offer promising alternatives to conventional chemical and catalytic methods, operating under ambient conditions while avoiding the need for external hydrogen sources. Copper electrodes have demonstrated particular effectiveness for furfural reduction, producing both furfuryl alcohol and 2-methylfuran depending on applied potential and electrolyte composition.

The electrochemical reduction mechanism proceeds through proton-coupled electron transfer steps, with the second electron transfer event serving as the rate-determining step for product formation. Silver electrodes achieve Faradaic efficiencies approaching 100% under optimized conditions, with selectivity tunable through careful control of electrode potential and pH.

Recent advances in electrochemical reactor design have addressed scalability challenges through the development of microchannel flow reactors that enhance mass transport and heat transfer characteristics. These systems achieve residence times as short as 10 minutes while maintaining high conversion rates and selectivity, representing significant progress toward industrial implementation.

Reduction MethodCatalyst/ReagentConversion (%)Selectivity (%)Key Advantages
Lithium Aluminum HydrideLiAlH4 in THF95-99>95High selectivity, mild conditions
Palladium HydrogenationPd/C, Pd-PVP/C80-9890-96Industrial scalability, reusable catalyst
Single Atomic CatalystsPt1/Nb2O5-Ov>99>99Ultra-high selectivity, stable catalyst
Electrochemical ReductionCu/Ag electrodes85-9590-100Ambient conditions, renewable energy compatible

Transfer Hydrogenation Methodologies

Transfer hydrogenation has gained significant attention as an alternative to high-pressure hydrogen gas systems, utilizing organic molecules or formic acid as hydrogen donors. Formic acid represents a particularly attractive hydrogen source due to its irreversible decarboxylation, which prevents reverse reactions and ensures kinetic control over product formation.

Palladium catalysts supported on aluminum oxide demonstrate excellent performance for transfer hydrogenation using formic acid as the hydrogen donor. Under optimized conditions at 180-210°C, complete conversion of substrate can be achieved with selectivities ranging from 63% to 90% depending on reaction parameters and catalyst composition.

The mechanism of formic acid-mediated transfer hydrogenation involves initial dehydrogenation of formic acid on metal sites to generate surface-bound hydrogen species. These activated hydrogen atoms subsequently participate in the reduction of carbonyl substrates through an intermolecular hydride transfer pathway. Cobalt-nitrogen coordinated sites have proven particularly effective for this transformation, achieving 86% yield of product at complete substrate conversion.

Novel Catalytic Systems for Selective Dimerization

Phosphotungstic Acid-Based Catalytic Systems

Phosphotungstic acid and its derivatives have emerged as highly effective catalysts for the dimerization of 5-methylfurfuryl alcohol, offering unique advantages in terms of activity, selectivity, and stability. These heteropolyacid catalysts possess strong Brønsted acidity combined with redox properties that enable precise control over carbon-carbon bond formation reactions.

The 3-chloropyridine phosphotungstic acid nanohybrid catalyst represents a significant advancement in solid acid catalysis for furfuryl alcohol dimerization. This system achieves 51.6% yield of bis(5-methylfuran-2-yl)methane under mild reaction conditions of 70°C for 11 hours, demonstrating the effectiveness of hybrid catalyst design. The incorporation of organic components enhances catalyst stability and provides tunable acidic properties that can be optimized for specific reaction requirements.

Vanadium-exchanged phosphotungstic acid catalysts demonstrate exceptional performance for the alcoholysis of furfuryl alcohol with long-chain alcohols. These materials achieve 63% yield of hexyl levulinate at 180°C, representing a viable pathway for producing biodiesel-like compounds from biomass-derived feedstocks. The metal exchange process modifies both the acidic strength and redox properties of the parent phosphotungstic acid, resulting in enhanced catalytic performance.

Mesoporous Silica-Supported Catalytic Systems

Mesoporous silica supports have proven highly effective for anchoring phosphotungstic acid while maintaining high surface areas and controlled pore structures. The MCM-41 supported phosphotungstic acid system achieves remarkable performance for isopentene dimerization, with conversion rates of 77.8% and selectivity of 93.5% toward C10 dimer products under mild conditions.

The ordered mesoporous structure of MCM-41 provides several advantages including high surface area, uniform pore distribution, and excellent catalyst recovery characteristics. The 20% phosphotungstic acid loading represents an optimal balance between active site density and mass transport limitations, ensuring efficient substrate access to catalytic sites while maintaining high activity.

Catalyst stability studies demonstrate exceptional reusability, with selectivity maintained above 93% for C10 dimer products over five reaction cycles without special regeneration treatments. This outstanding stability reflects the strong interaction between phosphotungstic acid and the silica support, preventing catalyst leaching while maintaining structural integrity under reaction conditions.

Functionalized Organic-Inorganic Hybrid Catalysts

The development of propylsulfonic acid-functionalized mesoporous silica represents a breakthrough in heterogeneous catalyst design for selective alcoholysis reactions. These materials achieve 96% yield with 100% selectivity for butyl levulinate production in just 4 hours at 110°C, outperforming traditional phosphotungstic acid catalysts.

The template-assisted sol-gel synthesis methodology enables precise control over both the organic functional groups and the inorganic framework structure. The resulting materials combine the advantages of homogeneous acid catalysts with the practical benefits of heterogeneous systems, including easy separation and excellent reusability.

Hot filtration tests confirm that the active catalytic species remain immobilized on the solid support, preventing leaching and ensuring true heterogeneous catalysis. This characteristic is crucial for industrial applications where catalyst recovery and reuse are essential for economic viability.

Catalyst SystemSupport MaterialProduct Yield (%)Selectivity (%)Catalyst Stability
3-ClPYPW NanohybridSelf-supported51.6854 cycles without loss
PW/MCM-41Mesoporous silica72.793.55 cycles with >93% selectivity
Propylsulfonic-SiO2Functionalized silica96100Excellent reusability
VPW ExchangePW framework6388Good recyclability

Industrial-Scale Production Challenges and Innovations

Raw Material Supply and Feedstock Integration

The industrial production of 5-methylfurfuryl alcohol faces significant challenges related to raw material supply chain management and feedstock variability. The limited availability of 5-methylfurfural as a starting material necessitates the development of integrated biorefinery approaches that can convert biomass-derived precursors efficiently and economically.

The Council of Scientific and Industrial Research Institute of Himalayan Bioresource Technology has developed a cost-effective, atom-economical process for 5-methylfurfuryl alcohol production from biomass-derived 5-hydroxymethylfurfural. This approach achieves high product purity of 95% through simple distillation, eliminating the need for complex purification techniques that would increase production costs.

Seasonal variability in biomass feedstock availability presents ongoing challenges for maintaining consistent production schedules. The development of diversified feedstock portfolios and strategic partnerships with agricultural processors has emerged as a key strategy for ensuring supply chain resilience.

Process Intensification and Continuous Manufacturing

The transition from batch to continuous processing represents a critical advancement for industrial-scale production of 5-methylfurfuryl alcohol. International Furan Chemicals operates the world's largest furfural hydrogenation plant near Antwerp, Belgium, producing over 40,000 metric tons annually through continuous processing technology.

Continuous flow reactors offer significant advantages including improved heat and mass transfer, enhanced safety profiles, and reduced capital investment requirements compared to traditional batch systems. Microreactor technology enables precise control over reaction conditions while minimizing residence time and maximizing space-time yields.

The integration of reactive distillation represents an innovative approach for combining reaction and separation operations in a single unit, reducing capital costs and energy consumption while improving overall process efficiency. This technology has demonstrated particular promise for transfer hydrogenation processes where hydrogen donors can be separated and recycled in situ.

Catalyst Development and Process Economics

The development of non-precious metal catalysts represents a critical factor in achieving economically viable industrial processes. Copper-based catalysts modified with cobalt promoters demonstrate excellent performance while avoiding the high costs associated with platinum group metals.

Single atomic catalysts, while offering exceptional selectivity, face challenges related to catalyst synthesis costs and scalability. Recent advances in synthesis methodologies have focused on developing more cost-effective preparation routes that can be implemented at industrial scale without compromising catalyst performance.

The economics of catalyst recovery and regeneration play a crucial role in overall process profitability. Heterogeneous catalysts that can be easily separated and regenerated multiple times without significant activity loss represent the most promising approach for industrial implementation.

Environmental Sustainability and Regulatory Compliance

Environmental considerations have become increasingly important drivers for innovation in 5-methylfurfuryl alcohol production processes. The development of bio-based production routes aligns with regulatory pressures in Europe and North America driving the transition from petrochemical-based to renewable chemical manufacturing.

Green chemistry principles emphasize the use of renewable feedstocks, elimination of hazardous solvents, and minimization of waste generation. Visible light-driven biocatalytic processes represent an emerging approach that combines enzymatic selectivity with renewable energy sources to achieve truly sustainable production.

Life cycle assessment studies indicate that bio-based 5-methylfurfuryl alcohol production can achieve significantly lower greenhouse gas emissions compared to petrochemical alternatives, particularly when integrated with renewable energy sources. The development of closed-loop processes that minimize waste generation and maximize resource utilization represents a key innovation direction for the industry.

Challenge CategoryCurrent IssuesInnovation ApproachesEconomic Impact
Raw Material SupplyFeedstock variability, seasonal availabilityIntegrated biorefineries, diversified sourcingSupply security, price stability
Process TechnologyBatch processing limitationsContinuous flow, microreactorsHigher productivity, capital efficiency
Catalyst SystemsHigh precious metal costsNon-precious catalysts, regenerationReduced operating costs
Environmental ImpactWaste generation, energy consumptionGreen chemistry, renewable energyRegulatory compliance, sustainability

Physical Description

Colourless to pale yellow liquid; Sweet caramel-like aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

112.052429494 g/mol

Monoisotopic Mass

112.052429494 g/mol

Heavy Atom Count

8

Density

1.082-1.088 (20°)

UNII

0JVO5EFA0A

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3857-25-8

Wikipedia

5-methylfurfuryl alcohol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 09-18-2023

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